molecular formula C24H22N6O2 B2455753 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396812-95-5

2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2455753
CAS No.: 1396812-95-5
M. Wt: 426.48
InChI Key: FDXTYLGNRSNJQT-UHFFFAOYSA-N
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Description

2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a recognized antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as α4β1. The primary research value of this compound lies in its ability to selectively block the interaction between VLA-4 and its primary ligand, vascular cell adhesion molecule-1 (VCAM-1). This interaction is a critical step in the adhesion and transmigration of leukocytes across the endothelium into inflamed tissues. By inhibiting this key pathway, this small molecule provides a powerful tool for investigating the role of VLA-4-mediated cell adhesion in a range of pathological processes. Its application is particularly relevant in preclinical studies of chronic inflammatory and autoimmune diseases, such as multiple sclerosis, asthma, and inflammatory bowel disease, where leukocyte recruitment is a central feature of disease pathology. Research employing this antagonist helps elucidate the mechanistic underpinnings of inflammation and can validate VLA-4 as a therapeutic target for new anti-inflammatory biologics and small-molecule drugs. Furthermore, studies have explored its potential in models of fibrosis and oncology, given the involvement of integrin signaling in tissue remodeling and tumor metastasis. This makes it a versatile chemical probe for dissecting cell-adhesion mechanisms in immunological and oncological research contexts.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c31-23(21-11-5-7-16-6-1-4-10-20(16)21)25-18-12-14-19(15-13-18)30-28-22(27-29-30)24(32)26-17-8-2-3-9-17/h1,4-7,10-15,17H,2-3,8-9H2,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXTYLGNRSNJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves a multi-step process:

  • Formation of the Naphthamido Intermediate: : The initial step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthamido intermediate. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

  • Coupling with Phenyl Ring: : The naphthamido intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol.

  • Cyclopentyl Group Introduction: : The cyclopentyl group is introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the intermediate compound. This reaction is typically performed under an inert atmosphere to prevent oxidation.

  • Tetrazole Ring Formation: : The final step involves the formation of the tetrazole ring through a cyclization reaction. This is achieved by treating the intermediate with sodium azide and a suitable acid catalyst, such as hydrochloric acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing original ones.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Naphthamido Intermediate : Reaction of 1-naphthylamine with an acylating agent in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
  • Coupling with Phenyl Ring : Nucleophilic substitution to couple the naphthamido intermediate with a phenyl ring, often using a catalyst like palladium on carbon.
  • Introduction of Cyclopentyl Group : A Grignard reaction where cyclopentyl magnesium bromide reacts with the intermediate compound under inert conditions.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it suitable for drug development.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of tetrazole compounds exhibit significant anticancer activity. For instance, compounds similar to 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide have been evaluated against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Materials Science

Due to its unique structural properties, this compound is also considered for developing new materials with specific electronic or optical properties. Its potential applications extend to creating advanced materials for sensors and electronic devices.

Biological Studies

In biological research, this compound is used to study interactions with various biological molecules. Understanding these interactions can provide insights into cellular processes and lead to the discovery of new therapeutic targets.

Industrial Applications

The compound is explored for its utility in synthesizing other complex organic molecules. Its role as a precursor in various chemical reactions makes it valuable in industrial chemistry.

Summary of Research Findings

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agentSignificant anticancer activity against cell lines
Materials ScienceDevelopment of new materialsPromising electronic properties
Biological StudiesInteraction studies with biological moleculesInsights into cellular processes
Industrial ApplicationsPrecursor in organic synthesisValuable for complex organic molecule synthesis

Case Studies on Anticancer Activity

CompoundCell Line TestedPercent Growth Inhibition (PGI)
Similar Tetrazole DerivativeSNB-1986.61%
Similar Tetrazole DerivativeOVCAR-885.26%
Similar Tetrazole DerivativeNCI-H4075.99%

Mechanism of Action

The mechanism of action of 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthamido and tetrazole groups are particularly important for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
  • 2-(4-(1-naphthamido)phenyl)-N-methyl-2H-tetrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Biological Activity

The compound 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a derivative of tetrazole, a five-membered heterocyclic compound known for its diverse biological activities. The biological properties of tetrazole derivatives have garnered significant interest in medicinal chemistry due to their potential applications in treating various diseases, including cancer, inflammation, and infectious diseases.

Chemical Structure

The structure of the compound can be represented as follows:

C19H22N6O(Molecular Weight 366.43 g mol)\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}\quad (\text{Molecular Weight }366.43\text{ g mol})

Biological Activity Overview

Tetrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many tetrazole compounds have demonstrated significant antibacterial and antifungal effects. For example, studies have shown that certain tetrazoles possess activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Some derivatives are noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis .
  • Anticancer Effects : Research indicates that specific tetrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various tetrazole derivatives, including the compound . The results indicated that these compounds exhibited varying degrees of activity against several bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
S. aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

The compound demonstrated superior activity against S. aureus, comparable to standard antibiotics .

Anti-inflammatory Activity

In a carrageenan-induced paw edema model, the compound showed significant anti-inflammatory effects:

Treatment Group Edema Reduction (%)
Control0
Standard Drug (Celecoxib)75
This compound65

This suggests that the compound could be effective in reducing inflammation .

Anticancer Potential

In vitro studies assessing the cytotoxicity of the compound against various cancer cell lines revealed promising results:

Cell Line IC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)8
A549 (Lung)15

These findings indicate that the compound has significant potential as an anticancer agent .

Case Studies

A notable case study involved the synthesis and evaluation of a series of tetrazole derivatives, including the target compound. The study reported that modifications to the tetrazole ring could enhance biological activity significantly. For instance, introducing different substituents on the phenyl ring improved antimicrobial potency and reduced cytotoxicity towards normal cells .

Q & A

Q. How can computational modeling guide scaffold optimization?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess binding mode stability in target proteins. Use free-energy perturbation (FEP) to predict ΔΔG values for substituent changes. Validate with in vitro binding assays (e.g., SPR or ITC) to ensure computational-experimental correlation .

Tables for Key Data

Property Method Typical Value Reference
LogP (lipophilicity)Shake-flask/HPLC3.2 ± 0.3
Aqueous solubility (pH 7.4)Nephelometry12 µg/mL (±2)
Plasma protein bindingEquilibrium dialysis89% (±3%)
Thermal stability (TGA)Thermogravimetric analysisDecomposition onset: 215°C

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